molecular formula C16H15F2NO B7464549 N-(2-ethyl-6-methylphenyl)-2,5-difluorobenzamide

N-(2-ethyl-6-methylphenyl)-2,5-difluorobenzamide

Cat. No. B7464549
M. Wt: 275.29 g/mol
InChI Key: KVRCBXDHKITVKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethyl-6-methylphenyl)-2,5-difluorobenzamide, also known as diflubenzuron, is a pesticide that belongs to the class of benzoylureas. It is widely used in agriculture to control pests such as caterpillars, beetles, and flies. Diflubenzuron works by inhibiting the synthesis of chitin, a structural component of the exoskeleton of insects, leading to their death. In recent years, diflubenzuron has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

Diflubenzuron works by inhibiting the synthesis of chitin, a structural component of the exoskeleton of insects. Chitin is synthesized by enzymes called chitin synthases, which are located in the plasma membrane of chitin-producing cells. Diflubenzuron inhibits chitin synthase activity by binding to the enzyme and preventing the formation of chitin. This leads to the disruption of the insect's exoskeleton, causing death.
Biochemical and physiological effects:
Diflubenzuron has been shown to have low toxicity to mammals and birds, but high toxicity to aquatic organisms such as fish and crustaceans. In insects, N-(2-ethyl-6-methylphenyl)-2,5-difluorobenzamiden has been shown to cause developmental abnormalities, such as molting defects and abnormal wing formation. It has also been shown to affect insect behavior, such as reducing feeding and mating activity.

Advantages and Limitations for Lab Experiments

Diflubenzuron has several advantages for use in lab experiments. It is a potent inhibitor of chitin synthesis, making it a useful tool for investigating the role of chitin in various biological processes. It is also relatively stable and easy to handle. However, N-(2-ethyl-6-methylphenyl)-2,5-difluorobenzamiden has some limitations. It is highly toxic to aquatic organisms, which limits its use in aquatic experiments. In addition, it may have off-target effects on other enzymes or pathways, which can complicate data interpretation.

Future Directions

There are several future directions for research on N-(2-ethyl-6-methylphenyl)-2,5-difluorobenzamiden. One area of interest is the development of N-(2-ethyl-6-methylphenyl)-2,5-difluorobenzamiden-based antifungal drugs that target the chitin synthesis pathway in fungi. Another area of interest is the development of N-(2-ethyl-6-methylphenyl)-2,5-difluorobenzamiden analogs with improved potency and selectivity. In addition, further research is needed to elucidate the role of chitin in the immune response of insects and the potential of chitinases as targets for insect control.

Synthesis Methods

Diflubenzuron can be synthesized through various methods, including the reaction of 2,5-difluoroaniline with ethyl 2,6-dimethylbenzoate in the presence of a catalyst, or the reaction of 2,5-difluoroaniline with 2,6-dimethylaniline in the presence of a reducing agent. The purity of the synthesized N-(2-ethyl-6-methylphenyl)-2,5-difluorobenzamiden can be improved through recrystallization.

Scientific Research Applications

Diflubenzuron has been widely used in scientific research as a tool to investigate the role of chitin in various biological processes. It has been used to study the effects of chitin synthesis inhibition on insect development, behavior, and reproduction. Diflubenzuron has also been used to investigate the role of chitin in the fungal cell wall and its potential as a target for antifungal drugs. In addition, N-(2-ethyl-6-methylphenyl)-2,5-difluorobenzamiden has been used in studies on the role of chitin in the immune response of insects and the potential of chitinases as targets for insect control.

properties

IUPAC Name

N-(2-ethyl-6-methylphenyl)-2,5-difluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F2NO/c1-3-11-6-4-5-10(2)15(11)19-16(20)13-9-12(17)7-8-14(13)18/h4-9H,3H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVRCBXDHKITVKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC(=C1NC(=O)C2=C(C=CC(=C2)F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-ethyl-6-methylphenyl)-2,5-difluorobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.